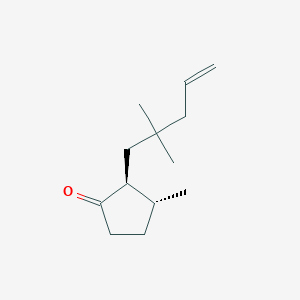
Cyclopentanone, 2-(2,2-dimethyl-4-pentenyl)-3-methyl-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanone, 2-(2,2-dimethyl-4-pentenyl)-3-methyl-, trans- is an organic compound belonging to the class of cyclopentanones. These compounds are characterized by a cyclopentane ring with a ketone functional group. The specific structure of this compound includes additional alkyl and alkenyl substituents, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentanone derivatives typically involves the following steps:
Aldol Condensation: This reaction involves the condensation of an aldehyde or ketone with another carbonyl compound in the presence of a base to form a β-hydroxy ketone, which can then be dehydrated to form an α,β-unsaturated ketone.
Cyclization: The formation of the cyclopentane ring can be achieved through intramolecular aldol condensation or other cyclization reactions.
Functional Group Modification:
Industrial Production Methods
Industrial production of such compounds often involves optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Cyclopentanone derivatives can undergo oxidation reactions to form carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: Various nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of desired products.
Biology and Medicine
Pharmaceuticals: Potential use in the development of drugs due to its unique structure and reactivity.
Biological Studies: Used in studies to understand the interaction of organic compounds with biological systems.
Industry
Material Science: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of cyclopentanone derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. The presence of the ketone group and other substituents can influence their binding affinity and reactivity. The pathways involved may include enzyme inhibition, receptor activation, or other biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: The parent compound with a simpler structure.
2-Methylcyclopentanone: A derivative with a single methyl group.
2,2-Dimethylcyclopentanone: A derivative with two methyl groups at the same position.
Uniqueness
Cyclopentanone, 2-(2,2-dimethyl-4-pentenyl)-3-methyl-, trans- is unique due to its specific substituents, which can impart distinct chemical and physical properties
Properties
CAS No. |
184698-88-2 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
(2S,3R)-2-(2,2-dimethylpent-4-enyl)-3-methylcyclopentan-1-one |
InChI |
InChI=1S/C13H22O/c1-5-8-13(3,4)9-11-10(2)6-7-12(11)14/h5,10-11H,1,6-9H2,2-4H3/t10-,11+/m1/s1 |
InChI Key |
CFALARAGWOENSF-MNOVXSKESA-N |
Isomeric SMILES |
C[C@@H]1CCC(=O)[C@H]1CC(C)(C)CC=C |
Canonical SMILES |
CC1CCC(=O)C1CC(C)(C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


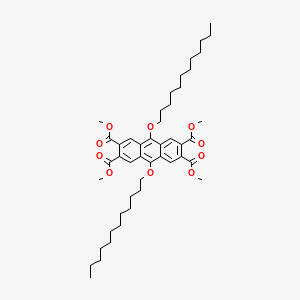
![4-[(E)-Acetyldiazenyl]-5-(methanesulfonyl)benzene-1,2-dicarbonitrile](/img/structure/B12560532.png)
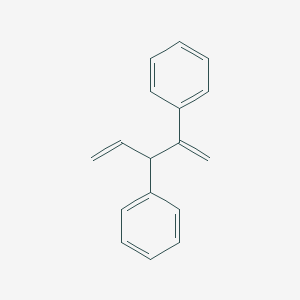
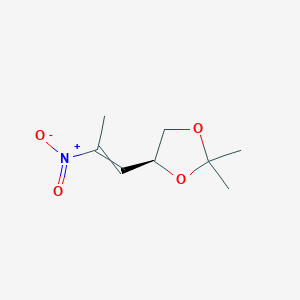
![5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol](/img/structure/B12560553.png)
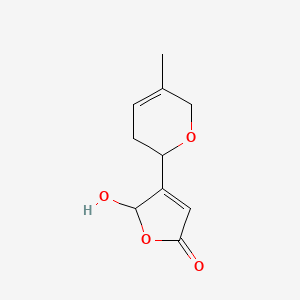
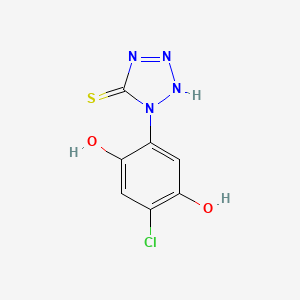
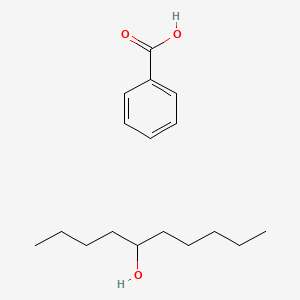
![4-[3-Diphenylphosphoryl-1-(4-hydroxy-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylphenol](/img/structure/B12560580.png)
![Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl-](/img/structure/B12560590.png)
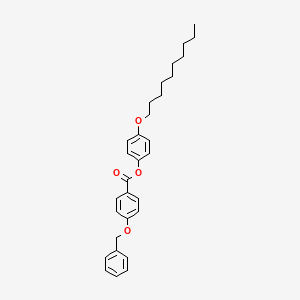
![4-[3-(4-Hydroxy-3-methylphenyl)-1,3-dimethylcyclohexyl]-2-methylphenol](/img/structure/B12560605.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]-](/img/structure/B12560614.png)
![2-[(2-Hydroxyethyl)sulfanyl]-3,5-dimethoxybenzene-1,4-diol](/img/structure/B12560616.png)
